N-Acetyl-D-MannosaMine Monohydrate

Glycobiology Metabolic glycoengineering Sialic acid

Select this ≥98% pure N-Acetyl-D-Mannosamine Monohydrate (ManNAc·H₂O) to ensure precise metabolic control in sialylation and GNE myopathy research. Unlike Neu5Ac or cytotoxic peracetylated analogs, this hydrated form provides defined stoichiometry with 900x lower toxicity, delivering reproducible outcomes for bioprocessing and clinical studies.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
CAS No. 1071625-31-4
Cat. No. B6329710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-MannosaMine Monohydrate
CAS1071625-31-4
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O.O
InChIInChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1
InChIKeyVVQPUTSNIMAJPT-YTMKKKKMSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-Mannosamine Monohydrate (CAS 1071625-31-4): Procurement-Relevant Monosaccharide Identity and Sialic Acid Pathway Positioning


N-Acetyl-D-Mannosamine Monohydrate (ManNAc·H₂O) is the hydrated crystalline form of the naturally occurring hexosamine monosaccharide N-acetyl-D-mannosamine. It serves as the first committed metabolic precursor in the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid), the most common terminal carbohydrate residue on mammalian glycoconjugates [1]. The compound is uncharged at physiological pH, and its monohydrate form (MW 239.22 g/mol, purity typically ≥98-99%) provides defined stoichiometry for precise experimental replication compared to anhydrous or variable hydrate forms . This product is utilized in glycobiology research, bioprocess sialylation enhancement, and clinical development for disorders of sialic acid metabolism.

Why N-Acetyl-D-Mannosamine Monohydrate Cannot Be Interchanged with Downstream Sialic Acid or Acetylated Analogues


Substitution of ManNAc·H₂O with its downstream metabolite N-acetylneuraminic acid (Neu5Ac) or with peracetylated ManNAc derivatives is not functionally equivalent and may compromise experimental or therapeutic outcomes. In mammalian systems, exogenously supplied Neu5Ac is utilized with markedly lower efficiency than the upstream ManNAc precursor for cellular sialylation [1]. Conversely, peracetylated ManNAc analogues (e.g., Ac₄ManNAc) exhibit up to 900-fold higher metabolic flux into the sialic acid pathway but introduce confounding cytotoxicity that is absent with the native unmodified monosaccharide [2]. These pathway-specific and toxicity differentials preclude generic interchange and mandate compound-specific selection based on the intended application.

Quantitative Differentiation Evidence for N-Acetyl-D-Mannosamine Monohydrate (CAS 1071625-31-4) Versus Comparators


Upstream ManNAc Demonstrates Higher Cellular Sialylation Efficiency Than Downstream Neu5Ac in Mammalian Systems

In mammalian cells, the use of the upstream intermediate ManNAc is more efficient for modulating sialic acid display than the use of the downstream intermediate Neu5Ac [1].

Glycobiology Metabolic glycoengineering Sialic acid

Native ManNAc Avoids Cytotoxicity Associated with High-Efficiency Acetylated Analogues

While acetylated ManNAc analogues are metabolized up to 900-fold more efficiently than natural ManNAc, they decrease cell viability under certain culture conditions. Over 80% of acetylated ManNAc is stored in a cellular reservoir, a phenomenon not observed with native ManNAc [1].

Metabolic glycoengineering Cell viability Bioprocess

ManNAc Monohydrate Pharmacokinetics Define Oral Bioavailability and Dosing for Therapeutic Development

The absolute oral bioavailability of ManNAc monohydrate in humans is low (4.01 ± 1.82%), attributable to poor absorption due to high polarity rather than first-pass hepatic extraction [1]. Following oral administration, ManNAc is rapidly absorbed (Tmax ~2.4 h) and exhibits a short elimination half-life (1.67 h after IV; ~2.4 h after oral) [1][2]. Critically, a single oral dose of 6 g or 10 g produced a sustained increase in plasma unconjugated free sialic acid (Neu5Ac) with Tmax of 8-11 h and levels remaining above baseline for 48 h post-dose [2].

Pharmacokinetics Drug development GNE myopathy

ManNAc Supports Bacterial Growth in Absence of GlcNAc via Distinct Metabolic Pathway Utilization

Borrelia burgdorferi, which lacks the ability to biosynthesize N-acetylglucosamine (GlcNAc) de novo, can utilize free ManNAc as an alternative nutrient source to support growth to high cell density when cultured without free GlcNAc [1]. This is mediated by upregulation of nanE, encoding a putative GlcNAc-6-phosphate-2-epimerase that converts ManNAc-6-P to GlcNAc-6-P [1].

Microbiology Borrelia burgdorferi Amino sugar metabolism

ManNAc Monohydrate is in Phase 2/3 Clinical Development as Orphan Drug for GNE Myopathy

N-Acetylmannosamine (ManNAc) monohydrate has been granted orphan drug designation and is under evaluation in a randomized, double-blind, placebo-controlled, multi-center Phase 2/3 trial (NCT04231266) for GNE myopathy, a rare genetic muscle disease caused by mutations in the GNE gene encoding the rate-limiting enzyme for sialic acid biosynthesis [1]. The trial administers ManNAc at 4 g three times daily (total 12 g/day) [1]. A prior Phase 1 study established safety and tolerability of single doses up to 6 g [2].

Clinical development GNE myopathy Orphan drug

Optimal Research and Industrial Application Scenarios for N-Acetyl-D-Mannosamine Monohydrate (CAS 1071625-31-4)


Enhancement of Recombinant Glycoprotein Sialylation in Mammalian Cell Culture

Supplementation of CHO or other mammalian cell culture media with N-Acetyl-D-Mannosamine Monohydrate increases intracellular CMP-Neu5Ac levels and improves the sialylation of recombinant glycoproteins such as EPO and monoclonal antibodies [1]. The monohydrate form provides precise stoichiometry for reproducible feeding strategies. This application leverages the compound's role as the committed sialic acid precursor without the cytotoxicity associated with peracetylated analogues [2].

Investigational Therapeutic for Sialic Acid Biosynthesis Disorders

For translational and clinical research focused on GNE myopathy (hereditary inclusion body myopathy), ManNAc monohydrate is the specific chemical entity that has progressed through Phase 1 safety and pharmacokinetic studies and is currently in Phase 2/3 efficacy trials [3][4]. Procurement for these studies requires material meeting appropriate quality standards (e.g., ≥98% purity) with the defined monohydrate stoichiometry used in the clinical formulation.

Metabolic Glycoengineering in Mammalian Cells

In metabolic glycoengineering applications where the goal is to modulate native sialic acid display without introducing non-natural chemical functionalities, unmodified ManNAc monohydrate is the appropriate substrate. Unlike acetylated analogues that are used for introducing bioorthogonal functional groups (e.g., azido, alkynyl), native ManNAc enhances flux through the endogenous sialic acid pathway while maintaining native glycan structures [5].

Specialized Microbiological Culture Media Formulation

For cultivation of Borrelia burgdorferi or other organisms with specific amino sugar auxotrophies, ManNAc monohydrate can be used as a defined nutrient source in GlcNAc-free or minimal media formulations. This application relies on the compound's distinct metabolic fate—conversion to ManNAc-6-P followed by epimerization to GlcNAc-6-P—which is not shared by GlcNAc itself [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-D-MannosaMine Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.